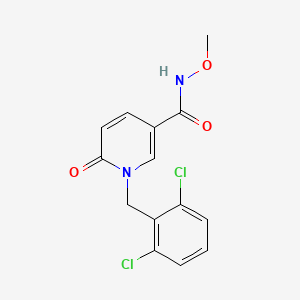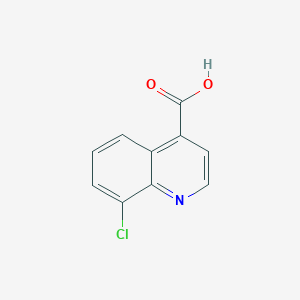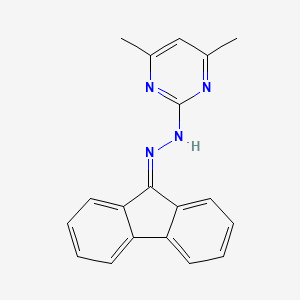
N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a methoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of anthracene to introduce the sulfonamide group, followed by the attachment of the methoxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Medicine: In medicine, the compound may be studied for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Preclinical studies and clinical trials are conducted to evaluate its efficacy and safety.
Industry: Industrially, this compound can be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
- N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-thioamide
- N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-phosphonamide
Comparison: Compared to similar compounds, N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibits unique chemical properties due to the presence of the sulfonamide group. This functional group enhances its solubility, stability, and reactivity, making it more versatile for various applications. Additionally, the methoxyphenyl substitution provides further opportunities for chemical modifications and functionalization.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-27-19-9-5-4-8-18(19)22-28(25,26)13-10-11-16-17(12-13)21(24)15-7-3-2-6-14(15)20(16)23/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTJGOLVBIWLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)

![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)



![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)
![ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B3011060.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)

